4-Phenyl-L-proline

概要

説明

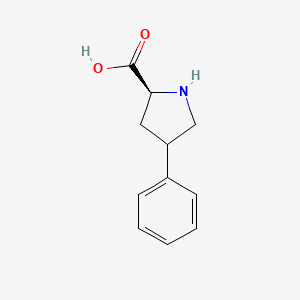

4-Phenyl-L-proline is a derivative of the amino acid proline, characterized by the presence of a phenyl group attached to the fourth carbon of the pyrrolidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-L-proline typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. A common method includes reacting a proline lactone with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl3) to form the desired this compound derivative . Another approach involves the hydrogenation of trans-4-phenyl-L-proline using ruthenium on carbon as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs scalable and safe methods. For instance, the hydrogenation process using ruthenium on carbon is preferred over platinum oxide due to safety and cost considerations .

化学反応の分析

Types of Reactions: 4-Phenyl-L-proline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

Reduction: Hydrogenation using catalysts like ruthenium on carbon.

Substitution: Electrophilic aromatic substitution reactions can occur due to the phenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) in the presence of ruthenium on carbon.

Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Conversion to cyclohexyl derivatives.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Catalytic Applications

1.1 Organocatalysis in Asymmetric Synthesis

4-Phenyl-L-proline serves as an effective organocatalyst in asymmetric synthesis. It has been utilized in several multi-component reactions (MCRs) to synthesize complex organic molecules with high enantioselectivity. For instance, it has been reported to catalyze the formation of pyrans and thiopyrans from aromatic aldehydes and malononitrile, demonstrating its ability to induce stereoselectivity in reactions involving active methylene compounds .

1.2 Metal-Organic Frameworks (MOFs)

Recent advancements have led to the modification of metal-organic frameworks with this compound to enhance catalytic performance. The Basu-proline catalyst, a Zr-based MOF modified with L-proline, has shown remarkable efficiency in synthesizing dihydropyrano[3,2-c]chromenes. These compounds are of interest due to their potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Medicinal Chemistry

2.1 Antihypertensive Agents

Research indicates that derivatives of this compound can function as antihypertensive agents by inhibiting the angiotensin-converting enzyme (ACE). Compounds synthesized from this compound have been explored for their potential to lower blood pressure through this mechanism, highlighting their significance in drug development for hypertension management .

2.2 Neuroprotective Properties

The synthesis of compounds derived from this compound has also been linked to neuroprotective effects. Dihydropyrano[3,2-c]chromenes, synthesized using this compound as a catalyst, exhibit properties that may protect against neuronal damage associated with various neurological disorders .

Case Study: Asymmetric Synthesis of Pyrans

In a study exploring the use of L-proline as a catalyst for asymmetric synthesis, researchers demonstrated that the compound facilitated the formation of optically active pyrans with enantiomeric excesses reaching up to 70% . The specific rotation measurements confirmed the stereochemical outcomes, showcasing the effectiveness of this compound in producing chiral intermediates.

Case Study: Basu-Proline Catalyst Performance

The Basu-proline catalyst was evaluated for its efficiency in synthesizing dihydropyrano[3,2-c]chromenes through a one-pot reaction involving multiple substrates. The results indicated improved yields and reduced reaction times compared to traditional methods, underscoring the potential for industrial applications in pharmaceutical synthesis .

作用機序

The mechanism of action of 4-Phenyl-L-proline involves its interaction with various molecular targets and pathways:

類似化合物との比較

L-Proline: The parent compound, widely used in peptide synthesis and as an organocatalyst.

4-Hydroxy-L-proline: A hydroxylated derivative, important in collagen synthesis.

Trans-4-Cyclohexyl-L-proline: A hydrogenated derivative used in the synthesis of ACE inhibitors.

Uniqueness: 4-Phenyl-L-proline is unique due to its phenyl group, which imparts distinct chemical reactivity and biological activity compared to other proline derivatives. This makes it valuable in asymmetric synthesis and pharmaceutical applications .

生物活性

4-Phenyl-L-proline is a derivative of the amino acid proline, which has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, catalytic roles, and implications in metabolic processes.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to the proline backbone. This modification enhances its lipophilicity and may influence its interactions with biological targets. The compound can act as a catalyst in several organic reactions and has been studied for its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research has demonstrated that certain prolinamide compounds exhibit significant antiproliferative effects against various cancer cell lines, including:

- Colon Carcinoma (HCT-116)

- Liver Carcinoma (HepG2)

- Lung Carcinoma (A549)

- Gastric Carcinoma (SGC7901)

In Vitro Studies

A study synthesized a series of N-(4-nitrophenyl)-L-prolinamides and evaluated their cytotoxicity using the MTT assay. The results indicated that specific derivatives showed notable antiproliferative activity, with IC50 values indicating effective concentrations for inhibiting cancer cell growth. For instance, one derivative exhibited an IC50 of approximately 8 µM against HCT-116 cells, demonstrating its potential as a broad-spectrum anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-nitrophenyl)-L-prolinamide 4a | HCT-116 | 8 |

| N-(4-nitrophenyl)-L-prolinamide 4u | A549 | 12 |

| N-(4-nitrophenyl)-L-prolinamide 4w | HepG2 | 10 |

These findings underscore the importance of structure-activity relationship studies in optimizing the anticancer efficacy of proline derivatives.

Enantioselective Catalysis

In addition to its biological activity, this compound has been utilized as an enantioselective catalyst in various organic reactions. For example, it has been employed in synthesizing chiral pyranopyrazoles with significant yields and enantiomeric excesses. The compound's ability to induce enantioselectivity is attributed to its chiral nature, which facilitates the formation of specific stereoisomers during chemical reactions .

Case Study: Pyranopyrazole Synthesis

A notable reaction involved the condensation of benzaldehyde and malononitrile using 10% L-proline as a catalyst, yielding products with optical activities indicative of enantioselectivity. The reaction conditions were optimized to achieve an enantiomeric excess of up to 70%, demonstrating the compound's effectiveness in asymmetric synthesis .

Role in Metabolic Processes

Research has also indicated that L-proline and its derivatives play significant roles in cellular metabolism. In particular, studies have focused on the uptake mechanisms of L-proline in parasites such as Trypanosoma cruzi, where targeting proline metabolism presents a novel strategy for developing anti-chagas drugs. The metabolic switch from carbohydrate to amino acid-based metabolism highlights the importance of proline in energy management within cells .

特性

IUPAC Name |

(2S)-4-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHOFXBPLJDHOR-AXDSSHIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438002 | |

| Record name | 4-Phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195728-65-4 | |

| Record name | 4-Phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。